4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Overview
Description
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, commonly known as “Chloro-2-sulfanyl-imidazole”, is a heterocyclic compound consisting of an imidazole ring with a chlorine atom and a sulfanyl group attached. It is a synthetic compound that has been studied for its potential use in a variety of applications, including as a drug molecule, an industrial catalyst, and a research tool.
Scientific Research Applications
Chloro-2-sulfanyl-imidazole has been studied for its potential use in a variety of scientific research applications. One of its most promising applications is as a drug molecule. It has been studied for its potential to inhibit the growth of certain types of cancer cells and to act as an anti-inflammatory agent. Additionally, it has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Mechanism Of Action
The mechanism of action of chloro-2-sulfanyl-imidazole is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which then leads to changes in gene expression and protein activity. Additionally, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical And Physiological Effects
Chloro-2-sulfanyl-imidazole has been studied for its potential to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the growth of certain types of cancer cells and to act as an anti-inflammatory agent. Additionally, it has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Laboratory Experiments
The use of chloro-2-sulfanyl-imidazole in laboratory experiments has many advantages. One of the most significant advantages is that the compound is relatively inexpensive and easy to obtain. Additionally, the compound is stable and can be stored for long periods of time without degrading. However, there are also some limitations to the use of the compound in laboratory experiments. One of the most significant limitations is that the compound has not been extensively studied, so its exact mechanism of action is not yet fully understood. Additionally, the compound has not been approved for use in humans, so it cannot be used in clinical trials.
Future Directions
There are a number of potential future directions for the use of chloro-2-sulfanyl-imidazole. One potential direction is to further study the compound’s potential to act as an anti-cancer and anti-inflammatory agent. Additionally, further research could be done to explore the compound’s potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2. Additionally, further research could be done to explore the compound’s potential to act as a drug molecule in humans. Finally, further research could be done to explore the compound’s potential to act as a catalyst in industrial processes.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKJAZABPZMBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=S)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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